(3-Chloro-5-cyano-2-cyclopropylphenyl)boronic acid
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Overview
Description
(3-Chloro-5-cyano-2-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C10H9BClNO2 and a molecular weight of 221.45 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, cyano, and cyclopropyl groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-cyano-2-cyclopropylphenyl)boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle and perform organolithium chemistry, enabling the synthesis of various compounds with high throughput . This method ensures efficient production with minimal waste and high yields.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-cyano-2-cyclopropylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chloro and cyano groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(3-Chloro-5-cyano-2-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Chloro-5-cyano-2-cyclopropylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chloro, cyano, and cyclopropyl groups.
(4-Chloro-3-cyanophenyl)boronic Acid: Similar structure but without the cyclopropyl group.
(3-Cyano-4-methylphenyl)boronic Acid: Contains a methyl group instead of a chloro group.
Uniqueness
(3-Chloro-5-cyano-2-cyclopropylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the chloro, cyano, and cyclopropyl groups enhances its utility in various synthetic applications, making it a valuable reagent in organic chemistry .
Properties
Molecular Formula |
C10H9BClNO2 |
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Molecular Weight |
221.45 g/mol |
IUPAC Name |
(3-chloro-5-cyano-2-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C10H9BClNO2/c12-9-4-6(5-13)3-8(11(14)15)10(9)7-1-2-7/h3-4,7,14-15H,1-2H2 |
InChI Key |
JNCXFRXBZVPGBG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1C2CC2)Cl)C#N)(O)O |
Origin of Product |
United States |
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